molecular formula C4H9ClFN B13446194 rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride

rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride

Cat. No.: B13446194
M. Wt: 125.57 g/mol
InChI Key: OCMRWDMRPODKRO-RFKZQXLXSA-N
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Description

rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C5H10FN·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by fluorination and amination steps. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride
  • rac-1-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
  • rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride

Uniqueness: rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom in the cyclopropyl ring

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

[(1S,2R)-2-fluorocyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1

InChI Key

OCMRWDMRPODKRO-RFKZQXLXSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)CN.Cl

Canonical SMILES

C1C(C1F)CN.Cl

Origin of Product

United States

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